molecular formula C24H21ClN2O2S B5013151 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide

Cat. No. B5013151
M. Wt: 437.0 g/mol
InChI Key: FUKIFEYKMIKKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinone derivative that exhibits promising biological activities, making it a potential candidate for drug development.

Scientific Research Applications

The compound 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, antimicrobial, and anticancer activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and physiological effects:
The compound this compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in the development of inflammatory diseases. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a role in programmed cell death.

Advantages and Limitations for Lab Experiments

The compound 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities make it a potential candidate for drug development. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a potential drug candidate. Additionally, the compound can be modified to improve its solubility and enhance its biological activities.

Synthesis Methods

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid to form 2-[(benzylidene)amino]thiophenol. The resulting compound is then reacted with chloroacetyl chloride to obtain 2-[(benzylidene)amino]-4-chlorothiophenol. The final step involves the reaction of 2-[(benzylidene)amino]-4-chlorothiophenol with 3-chloro-2-methylbenzoic acid in the presence of triethylamine to form this compound.

properties

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c1-16-20(25)8-5-9-21(16)26-23(29)18-10-12-19(13-11-18)24-27(22(28)15-30-24)14-17-6-3-2-4-7-17/h2-13,24H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKIFEYKMIKKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.